5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride
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Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H2BrClF4O. It is a derivative of benzoyl chloride, characterized by the presence of bromine, fluorine, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-fluoro-3-(trifluoromethyl)benzoyl chloride using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are employed under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Coupling Reactions: Products include biaryl compounds.
Reduction Reactions: Products include benzyl alcohol derivatives.
Scientific Research Applications
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of functional materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride depends on its application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In pharmaceuticals, its mechanism may involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzoyl chloride: Similar structure but lacks the bromine atom.
3-(Trifluoromethyl)benzoyl chloride: Lacks both the bromine and fluorine atoms.
3,5-Bis(trifluoromethyl)benzoyl chloride: Contains two trifluoromethyl groups but lacks bromine and fluorine.
Uniqueness
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of all three substituents (bromine, fluorine, and trifluoromethyl) on the benzoyl chloride backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C8H2BrClF4O |
---|---|
Molecular Weight |
305.45 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2BrClF4O/c9-3-1-4(7(10)15)6(11)5(2-3)8(12,13)14/h1-2H |
InChI Key |
IYPXGBKBJPQWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)C(F)(F)F)Br |
Origin of Product |
United States |
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